molecular formula C8H15N3 B8630352 alphamethyl-1H-imidazole-1-butanamine

alphamethyl-1H-imidazole-1-butanamine

Cat. No.: B8630352
M. Wt: 153.22 g/mol
InChI Key: UNOLWGUGPKXJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alphamethyl-1H-imidazole-1-butanamine (chemical formula: C₈H₁₅N₃) is a synthetic imidazole derivative characterized by a methyl group (-CH₃) attached to the nitrogen atom at position 1 of the imidazole ring and a butanamine (four-carbon aliphatic amine) chain linked to the same nitrogen. This structural configuration confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry. Imidazole derivatives are widely studied for their roles as enzyme inhibitors, receptor ligands, and antimicrobial agents.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-imidazol-1-ylpentan-2-amine

InChI

InChI=1S/C8H15N3/c1-8(9)3-2-5-11-6-4-10-7-11/h4,6-8H,2-3,5,9H2,1H3

InChI Key

UNOLWGUGPKXJPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=CN=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound lacks the fused benzene ring, which may decrease steric hindrance and alter receptor-binding specificity compared to benzimidazole analogs.
  • The butanamine chain length (four carbons) may enhance binding to G-protein-coupled receptors (GPCRs) compared to shorter-chain analogs like ethylamine derivatives.

Physicochemical Properties and Pharmacokinetic Profiles

The physicochemical properties of this compound and its analogs influence their pharmacokinetic behavior:

Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Plasma Protein Binding (%)
This compound 153.23 1.2 ~10 (moderate) 65–75 (estimated)
4-(1-Methyl-1H-benzimidazol-2-yl)-1-butanamine 243.34 2.8 ~0.5 (low) 85–90 (estimated)
1-Methylimidazole-ethylamine 125.18 0.5 ~50 (high) 50–60

Analysis :

  • The benzimidazole derivative has higher lipophilicity (LogP 2.8) due to the aromatic ring, favoring blood-brain barrier penetration but limiting solubility.
  • This compound balances moderate lipophilicity (LogP 1.2) with better solubility, suggesting favorable oral bioavailability.
  • Shorter-chain analogs (e.g., ethylamine) exhibit higher solubility but may lack target affinity due to reduced hydrophobic interactions.

Pharmacological Activity and Research Findings

While direct studies on this compound are scarce, comparisons with structural analogs provide insights:

Compound Name Primary Targets IC50/EC50 (nM) Therapeutic Potential
This compound Histamine H3 receptor (predicted) Not reported Cognitive disorders (speculative)
4-(1-Methyl-1H-benzimidazol-2-yl)-1-butanamine Serotonin 5-HT2A receptor 120 (Ki) Antipsychotic/antidepressant
1-Methylimidazole-ethylamine Histamine H4 receptor 450 (Ki) Anti-inflammatory

Research Highlights :

  • The benzimidazole derivative demonstrates affinity for 5-HT2A receptors, a target for psychiatric disorders, likely due to its planar aromatic system enhancing π-π stacking with the receptor.
  • This compound’s butanamine chain may favor interactions with histamine H3 receptors, which regulate neurotransmitter release.
  • Shorter-chain imidazole amines (e.g., ethylamine) show weaker binding, emphasizing the importance of side-chain length in target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.